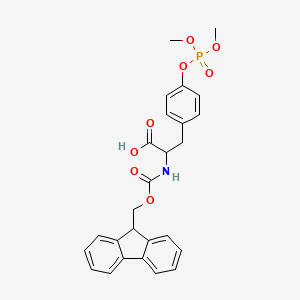

Fmoc-Tyr(POMe)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Tyr[PO(OH)(OPOM)]-OH: A Prodrug Approach for Phosphotyrosine Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Tyrosine[PO(OH)(OPOM)]-OH, a specialized amino acid derivative designed for the synthesis of phosphotyrosine-containing peptide prodrugs. While direct synthesis and application data for this specific tyrosine derivative are emerging, this document outlines its core properties, a robust experimental protocol for its synthesis based on established methodologies for analogous compounds, and its potential applications in kinase signaling research and therapeutic development.

Core Concepts: Understanding Fmoc-Tyr[PO(OH)(OPOM)]-OH

Fmoc-Tyr[PO(OH)(OPOM)]-OH is an N-α-Fmoc-protected L-tyrosine derivative where the side-chain hydroxyl group is modified with a phosphate group, which is in turn protected by a pivaloyloxymethyl (POM) group. This unique structure serves a critical role in medicinal chemistry and chemical biology.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine terminus, making it a cornerstone of solid-phase peptide synthesis (SPPS). The POM (pivaloyloxymethyl) group is a bioreversible protecting group for the phosphate moiety. This "prodrug" approach masks the negative charges of the phosphate group, enhancing the cell permeability of the resulting phosphopeptide. Once inside the cell, the POM group is cleaved by cellular esterases to reveal the native phosphotyrosine residue.

Chemical Structure

The chemical structure of Fmoc-Tyr[PO(OH)(OPOM)]-OH is characterized by the tyrosine backbone, the Fmoc protecting group on the alpha-amino group, and the POM-protected phosphate group on the phenolic side chain.

Quantitative Data Summary

The following table summarizes the key chemical properties of Fmoc-Tyr[PO(OH)(OPOM)]-OH and its parent compound, Fmoc-Tyr-OH, for comparison.

| Property | Fmoc-Tyr[PO(OH)(OPOM)]-OH (Predicted) | Fmoc-Tyr-OH |

| Molecular Formula | C30H32NO10P | C24H21NO5[1] |

| Molecular Weight | 597.55 g/mol | 403.4 g/mol [1] |

| Appearance | White to off-white solid | White powder[2] |

| Solubility | Soluble in DMF, DMSO | Soluble in DMSO[3] |

| Storage | -20°C | 2-8°C[2] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH, adapted from the established synthesis of the analogous phosphothreonine derivative, Fmoc-Thr[PO(OH)(OPOM)]-OH.[4]

Synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH

This synthesis involves a multi-step process starting from a commercially available, partially protected phosphotyrosine derivative.

Materials:

-

Fmoc-Tyr[PO(OH)(OBzl)]-OH

-

Benzyl alcohol (BnOH)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO4)

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Chloromethyl pivalate (POM-Cl)

-

Triethylamine (TEA)

-

Acetonitrile (MeCN)

Procedure:

-

Benzyl Esterification:

-

Dissolve Fmoc-Tyr[PO(OH)(OBzl)]-OH (1.0 eq), BnOH (1.5 eq), and DMAP (1.0 eq) in DCM and cool to 0°C.

-

Add EDCI (2.5 eq) to the cooled solution and warm to room temperature, stirring for 2 hours.

-

Quench the reaction with 1N HCl and extract with DCM.

-

Wash the combined organic layers with 1N HCl and brine, dry over MgSO4, and concentrate.

-

Purify the residue by column chromatography to yield Fmoc-Tyr[PO(OH)(OBzl)]-OBn.

-

-

Hydrogenolysis of the Benzyl Phosphonate:

-

Dissolve the product from the previous step in MeOH.

-

Add 10% Pd/C and ammonium formate.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield Fmoc-Tyr(PO(OH)2)-OBn.

-

-

Mon-POMylation of the Phosphate Group:

-

Dissolve the resulting phosphotyrosine derivative in MeCN.

-

Add TEA (2.0 eq) followed by the dropwise addition of POM-Cl (1.0 eq).

-

Stir the reaction at room temperature until completion.

-

Concentrate the reaction mixture and purify by column chromatography to obtain Fmoc-Tyr[PO(OH)(OPOM)]-OBn.

-

-

Final Deprotection of the Carboxylic Acid:

-

Subject the purified product to hydrogenolysis as described in step 2 to remove the C-terminal benzyl ester.

-

After reaction completion, filtration, and concentration, the final product, Fmoc-Tyr[PO(OH)(OPOM)]-OH, is obtained as a solid.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and the experimental workflow for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

This diagram depicts a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase, a common pathway studied using phosphotyrosine-specific tools.

References

- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Tyr-OH = 97.0 HPLC 92954-90-0 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Tyr(PO(OH)(OPOM))-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation of tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. The synthesis of phosphotyrosine-containing peptides is therefore essential for studying these pathways and for the development of novel therapeutics. This technical guide provides a comprehensive overview of N-α-Fmoc-O-[hydroxy(pivaloyloxymethyl)phosphoryl]-L-tyrosine (Fmoc-Tyr(PO(OH)(OPOM))-OH), a key building block for the synthesis of phosphotyrosine peptides, particularly those designed as cell-permeable prodrugs. This document details its physicochemical properties, provides a putative synthesis protocol, outlines its application in solid-phase peptide synthesis (SPPS), and describes relevant analytical characterization methods.

Introduction

The reversible phosphorylation of tyrosine residues by kinases and phosphatases is a fundamental mechanism in cellular signal transduction. Dysregulation of these processes is implicated in numerous diseases, including cancer and inflammatory disorders. Synthetic phosphopeptides are invaluable tools for dissecting these signaling cascades, enabling the study of enzyme-substrate interactions, the development of diagnostic tools, and the screening of potential therapeutic agents.

A significant challenge in the application of phosphopeptides in cellular and in vivo studies is their poor membrane permeability due to the dianionic nature of the phosphate group at physiological pH. The pivaloyloxymethyl (POM) protecting group offers a prodrug strategy to mask the phosphate charge, enhancing cell permeability. Once inside the cell, the POM group is cleaved by endogenous esterases to reveal the native phosphotyrosine residue. This guide focuses on Fmoc-Tyr(PO(OH)(OPOM))-OH, a derivative designed for the incorporation of a mono-POM-protected phosphotyrosine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

While specific experimental data for Fmoc-Tyr(PO(OH)(OPOM))-OH is not widely published, its properties can be extrapolated from analogous compounds such as Fmoc-Thr[PO(OH)(OPOM)]-OH and other protected phosphotyrosine derivatives.

| Property | Value | Reference |

| Molecular Formula | C29H30NO10P | Calculated |

| Molecular Weight | 599.52 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) | [1] |

| Storage | Store at -20°C to prevent degradation | [1] |

Synthesis of Fmoc-Tyr(PO(OH)(OPOM))-OH

Proposed Synthetic Pathway

The synthesis would likely start from a commercially available, partially protected phosphotyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH. The carboxylic acid would first be protected, followed by the introduction of the POM group and subsequent deprotection of the carboxyl and one of the phosphate protecting groups.

Experimental Protocol (Hypothetical)

Step 1: Benzyl Esterification of the Carboxylic Acid

-

Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (1 equivalent) in anhydrous Dichloromethane (DCM).

-

Add Benzyl alcohol (1.5 equivalents) and 4-Dimethylaminopyridine (DMAP) (1 equivalent).

-

Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with 1N HCl and extract with DCM.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

Step 2: Pivaloyloxymethylation (POMylation)

-

Dissolve the product from Step 1 in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) and Iodomethyl pivalate (POM-I) (5 equivalents).

-

Stir the reaction at room temperature for 4 hours.

-

Purify the product by HPLC.

Step 3: Selective Deprotection

-

Dissolve the POMylated product in a suitable solvent (e.g., Methanol/DCM).

-

Add Palladium on carbon (10% w/w).

-

Stir the reaction under a hydrogen atmosphere until deprotection is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the final product, Fmoc-Tyr(PO(OH)(OPOM))-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(PO(OH)(OPOM))-OH is designed for use in standard Fmoc-based SPPS protocols. The mono-protected phosphate allows for efficient coupling while minimizing side reactions.

SPPS Workflow

Coupling Protocol

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Activation and Coupling:

-

Dissolve Fmoc-Tyr(PO(OH)(OPOM))-OH (3-5 equivalents) in DMF.

-

Add a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

On-Resin bis-POMylation (Optional)

For the synthesis of peptides with a fully protected bis-POM phosphotyrosine, an on-resin POMylation step can be performed after the incorporation of Fmoc-Tyr(PO(OH)(OPOM))-OH and completion of the peptide sequence[2].

-

After the final Fmoc deprotection, wash the resin-bound peptide with DMF.

-

Treat the resin with a solution of POM-I (10 equivalents) and DIPEA (10 equivalents) in DMF for 4 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

Cleavage and Deprotection

The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cocktail. The POM group is labile to cellular esterases but should be stable to the acidic cleavage conditions.

Standard Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Analytical Characterization

The purity and identity of both the Fmoc-Tyr(PO(OH)(OPOM))-OH building block and the final phosphopeptide should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | A single major peak for the purified product. Retention time will vary based on the peptide sequence and modifications. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The observed mass should match the calculated mass of the protonated molecule [M+H]+. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H, 13C, and 31P NMR can confirm the structure of the Fmoc-Tyr(PO(OH)(OPOM))-OH building block. |

Signaling Pathways and Applications

Phosphotyrosine-containing peptides are crucial for studying a wide range of signaling pathways. The ability to synthesize cell-permeable phosphopeptide prodrugs using Fmoc-Tyr(PO(OH)(OPOM))-OH opens up new avenues for research and therapeutic development.

Applications include:

-

Probing Kinase and Phosphatase Activity: Synthetic phosphopeptides serve as substrates or inhibitors to characterize enzyme kinetics and specificity.

-

Studying Protein-Protein Interactions: Investigating the binding of SH2 and PTB domain-containing proteins to phosphotyrosine motifs.

-

Developing Cell-Permeable Inhibitors: POM-protected phosphopeptides can act as prodrugs to inhibit intracellular signaling pathways.

-

Drug Discovery: Screening for small molecules that modulate phosphotyrosine-mediated interactions.

Conclusion

Fmoc-Tyr(PO(OH)(OPOM))-OH is a valuable, albeit not yet commercially widespread, reagent for the synthesis of phosphotyrosine-containing peptides. Its key advantage lies in the introduction of a pivaloyloxymethyl group, which can serve as a bioreversible protecting group to enhance the cellular uptake of phosphopeptides. This technical guide provides a framework for the synthesis, application, and characterization of this important building block, based on established principles of peptide chemistry and data from analogous compounds. The continued development and availability of such reagents will undoubtedly facilitate further advancements in our understanding of cellular signaling and the development of novel phosphopeptide-based therapeutics.

References

Synthesis and Purification of Fmoc-Tyr(POMe)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-O-(pivaloyloxymethyl)-L-tyrosine (Fmoc-Tyr(POMe)-OH). This derivative of tyrosine is valuable in solid-phase peptide synthesis (SPPS) for the introduction of a protected phosphotyrosine mimic or a prodrug moiety. The pivaloyloxymethyl (POM) group can be attached to a negatively charged organophosphate group, neutralizing the charge and increasing lipid solubility, which facilitates passive diffusion across cell membranes.[1] This guide details the synthetic strategy, experimental protocols, purification methods, and expected analytical data.

Synthetic Strategy

The synthesis of this compound is achieved through the protection of the phenolic hydroxyl group of Fmoc-Tyr-OH. A common method for introducing the POM group is via reaction with chloromethyl pivalate or a similar reagent under basic conditions.

Table 1: Summary of Reagents for Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalence |

| Fmoc-Tyr-OH | C₂₄H₂₁NO₅ | 403.43 | 1.0 |

| Chloromethyl pivalate | C₆H₁₁ClO₂ | 150.60 | 1.1 |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |

| Hexanes | C₆H₁₄ | 86.18 | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - |

| Brine | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Fmoc-Tyr-OH (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: Slowly add chloromethyl pivalate (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with the addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

The crude this compound is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the solvent gradient. Collect fractions and monitor by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

Table 2: Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Hexanes |

| Detection | UV light (254 nm) |

| Expected Yield | 70-85% |

| Expected Purity (HPLC) | >95% |

Visualization of Workflows

Diagram 1: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Diagram 2: Purification Workflow

Caption: Purification workflow for this compound.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 3: Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to Fmoc, tyrosine, and POM protons. |

| ¹³C NMR | Peaks corresponding to Fmoc, tyrosine, and POM carbons. |

| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ and/or [M+Na]⁺. |

| HPLC Purity | >95% at a specified wavelength (e.g., 254 nm). |

| Melting Point | To be determined. |

Conclusion

This guide provides a detailed methodology for the synthesis and purification of this compound. The described protocol offers a reliable route to this valuable amino acid derivative for applications in peptide synthesis, particularly for the development of phosphopeptide mimics and prodrugs. The provided workflows and data tables serve as a practical resource for researchers in the field.

References

The POMe Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pivaloyloxymethyl (POMe) group is a specialized protecting group utilized in peptide synthesis, primarily for the phosphate moieties of phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr). Its application extends beyond a simple protecting group; it functions as a key component in prodrug strategies. By masking the dianionic charge of the phosphate group, the POMe group enhances the lipophilicity of phosphopeptides, thereby facilitating their passive diffusion across cell membranes. Once inside the cell, the POMe groups are cleaved by endogenous esterases, releasing the active, phosphorylated peptide. This guide provides a comprehensive overview of the POMe protecting group, its mechanism of action, synthesis of POMe-protected building blocks, and its application in solid-phase peptide synthesis (SPPS). While the primary focus of this guide is on its well-documented use in phosphopeptide synthesis, it is important to note that the use of the POMe group for the protection of other amino acid side chains or the α-amino group is not widely reported in the literature.

The POMe Protecting Group: Structure and Mechanism

The Pivaloyloxymethyl (POMe) group, with the chemical formula (CH₃)₃C-CO-O-CH₂-, is an acetal ester. Its utility in peptide synthesis is intrinsically linked to its role in prodrug design.

Mechanism of Action in Prodrugs

Phosphopeptides, due to their negatively charged phosphate groups, exhibit poor cell membrane permeability, limiting their therapeutic and research applications in cellular systems. The POMe group circumvents this issue by neutralizing this charge. The mechanism involves a two-step intracellular activation process:

-

Enzymatic Cleavage: Nonspecific intracellular esterases recognize and hydrolyze the ester bond of the POMe group.[1]

-

Spontaneous Decomposition: This initial cleavage is followed by a rapid chemical decomposition that liberates the free phosphate group on the peptide, formaldehyde, and pivalic acid.[1]

This bio-reversible protection strategy makes the POMe group an invaluable tool in the development of phosphopeptide-based therapeutics.

Synthesis of POMe-Protected Amino Acid Building Blocks

The successful incorporation of POMe-protected amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the prior synthesis of the corresponding building blocks. The following protocol details the synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH, a key reagent for this purpose.[2]

Synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH

Experimental Protocol:

-

Benzyl Esterification: Commercially available Fmoc-Thr[PO(OH)(OBn)]-OH is treated with benzyl alcohol and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) to yield Fmoc-Thr[PO(OH)(OBn)]-OBn.[2]

-

"POMylation" of the Phosphate Group: The resulting dibenzyl-protected phosphothreonine is reacted with excess iodomethyl pivalate (POMI) and diisopropylethylamine (DIPEA) to afford Fmoc-Thr[PO(OBn)(OPOM)]-OBn.[2] POMI can be generated from the commercially available chloromethyl pivalate by halide exchange with sodium iodide in acetonitrile.

-

Hydrogenolytic Deprotection: The benzyl groups are removed via catalytic hydrogenation to yield the final product, Fmoc-Thr[PO(OH)(OPOM)]-OH.[2]

Application of POMe in Solid-Phase Peptide Synthesis (SPPS)

There are two primary strategies for incorporating POMe-protected phosphoresidues into peptides during SPPS: the building block approach and the on-resin "POMylation" approach.

Building Block Approach

This strategy involves the direct use of a pre-synthesized POMe-protected amino acid, such as Fmoc-Thr[PO(OH)(OPOM)]-OH, in a standard Fmoc-based SPPS protocol. This method offers a more controlled and predictable incorporation of the modified residue.

On-Resin "POMylation"

Alternatively, a phosphopeptide can be assembled on the solid support using a standard phosphoramidite building block, leaving the phosphate group unprotected. The POMe groups are then introduced in a subsequent step on the resin-bound peptide.

Experimental Protocol for On-Resin "POMylation":

-

Peptide Synthesis: The peptide is synthesized on an acid-labile resin using standard Fmoc-SPPS protocols, incorporating the desired phosphoamino acid with its phosphate group unprotected.

-

On-Resin "POMylation": Following the final Fmoc deprotection and N-terminal acetylation (if required), the resin-bound peptide is treated with a solution of iodomethyl pivalate (POMI) and diisopropylethylamine (DIPEA) in a suitable solvent like DMF.[2]

-

Cleavage and Deprotection: The peptide is then cleaved from the resin, typically using a mild acid solution (e.g., 1% TFA in CH₂Cl₂) to preserve the POMe groups.[2]

Data Presentation

Quantitative Data on POMe-Protected Building Block Synthesis

| Step | Reactants | Product | Yield | Reference |

| Benzyl Esterification | Fmoc-Thr[PO(OH)(OBn)]-OH, BnOH, EDCI, DMAP | Fmoc-Thr[PO(OH)(OBn)]-OBn | 95% | [2] |

| "POMylation" of Phosphate | Fmoc-Thr[PO(OH)(OBn)]-OBn, POMI, DIPEA | Fmoc-Thr[PO(OBn)(OPOM)]-OBn | 75% | [2] |

| Hydrogenolytic Deprotection | Fmoc-Thr[PO(OBn)(OPOM)]-OBn, H₂, Pd/C | Fmoc-Thr[PO(OH)(OPOM)]-OH | 98% | [2] |

Visualizations

Synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH Building Block

Caption: Synthesis of the POMe-protected phosphothreonine building block.

On-Resin "POMylation" Workflow in SPPS

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Tyr(POMe)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of novel therapeutics, a thorough understanding of the physicochemical properties of building blocks is paramount. This guide provides a comprehensive overview of the solubility and stability characteristics of N-α-Fmoc-O-(pivaloyloxymethyl)-L-tyrosine (Fmoc-Tyr(POMe)-OH), a key intermediate in the synthesis of modified peptides. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed protocols for its characterization.

Introduction to this compound

This compound is a derivative of the amino acid tyrosine, featuring two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a pivaloyloxymethyl (POM) ether on the phenolic hydroxyl side chain. The Fmoc group is standard in solid-phase peptide synthesis (SPPS), allowing for iterative deprotection and coupling. The POM group serves to mask the reactive hydroxyl function of the tyrosine side chain. Understanding the solubility of this building block in various solvents is crucial for efficient reaction setup and purification, while knowledge of its stability is essential to prevent degradation during synthesis and storage.

Solubility Profile of this compound

The solubility of a protected amino acid is influenced by its molecular structure. The large, hydrophobic Fmoc group, combined with the ester-containing POM group, suggests that this compound will exhibit limited solubility in aqueous solutions but good solubility in polar aprotic organic solvents commonly used in peptide synthesis.

Recommended Solvents for Solubility Testing

Based on general principles for Fmoc-protected amino acids, the following solvents are recommended for solubility determination:

-

High Solubility Expected:

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Moderate to Low Solubility Expected:

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Quantitative Solubility Data

The following table should be used to record experimentally determined solubility data for this compound at room temperature.

| Solvent | Molar Solubility (mol/L) | Solubility (mg/mL) | Observations |

| N,N-Dimethylformamide (DMF) | |||

| N-Methyl-2-pyrrolidone (NMP) | |||

| Dimethyl sulfoxide (DMSO) | |||

| Dichloromethane (DCM) | |||

| Acetonitrile (ACN) | |||

| Tetrahydrofuran (THF) | |||

| Methanol (MeOH) | |||

| Isopropanol (IPA) |

Experimental Protocol for Solubility Determination

This protocol provides a straightforward method for determining the solubility of this compound in a given solvent.

-

Preparation: Accurately weigh approximately 10 mg of this compound into a small glass vial.

-

Solvent Addition: Add the selected solvent in small, precise increments (e.g., 50 µL) to the vial.[1]

-

Dissolution: After each addition, cap the vial and vortex for 1-2 minutes. Use of a small magnetic stir bar can also be effective.[2] Gentle warming or sonication can be used to aid dissolution, but the final solubility should be reported at a standardized temperature (e.g., 25 °C).[3]

-

Observation: Visually inspect the solution against a dark background to ensure no solid particles remain. The point at which the entire solid has dissolved is the saturation point.

-

Calculation: Calculate the solubility using the total volume of solvent added and the initial mass of the compound.

Caption: Workflow for determining the solubility of this compound.

Stability Profile of this compound

The stability of this compound is critical for its successful application in peptide synthesis. The primary points of potential degradation are the cleavage of the Fmoc group under basic conditions and the lability of the POM group.

Stability in Different Chemical Environments

-

Basic Conditions: The Fmoc group is designed to be removed by a base, typically a solution of piperidine in DMF (e.g., 20% v/v).[4] Therefore, this compound will be unstable in the presence of amines. The rate of this degradation can be quantified to ensure complete deprotection during synthesis.

-

Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA), are used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[4] The stability of the POM ether linkage under these conditions should be assessed, although it is generally expected to be more stable than tert-butyl based protecting groups.[5]

-

Storage Conditions: Like most Fmoc-amino acids, this compound should be stored in a cool, dry, and dark environment to prevent slow degradation over time.

Quantitative Stability Data

The following table should be used to record the percentage of intact this compound over time when incubated in different solutions, as determined by RP-HPLC analysis.

| Incubation Solution (at 25 °C) | 0 hours | 1 hour | 4 hours | 24 hours | Degradation Products Observed |

| DMF | 100% | ||||

| 20% Piperidine in DMF | 100% | ||||

| 95% TFA in Water | 100% |

Experimental Protocol for Stability Assessment using RP-HPLC

This protocol outlines a method to assess the stability of this compound under various conditions relevant to peptide synthesis.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile, at a concentration of 1 mg/mL.

-

Incubation Samples:

-

For each condition to be tested (e.g., DMF, 20% piperidine in DMF, 95% TFA in water), add a known volume of the stock solution to the test solution to achieve a final concentration of ~0.1 mg/mL.

-

Prepare a "time zero" sample by immediately quenching the reaction (e.g., by dilution with the initial mobile phase for HPLC) and injecting it into the HPLC.

-

-

Time Course Analysis:

-

Incubate the remaining test solutions at a constant temperature (e.g., 25 °C).

-

At specified time points (e.g., 1, 4, 24 hours), withdraw an aliquot, quench the reaction, and analyze by RP-HPLC.

-

-

RP-HPLC Analysis:

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining compound relative to the "time zero" sample.

-

Identify any new peaks that appear as potential degradation products.

-

Caption: Workflow for assessing the stability of this compound via RP-HPLC.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in research and development. While this guide provides a framework and detailed protocols for the characterization of this important building block, it is incumbent upon the researcher to perform these experiments to generate specific data relevant to their applications. Careful determination of these properties will facilitate the optimization of reaction conditions, improve the purity of synthetic peptides, and ensure the reproducibility of experimental outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biobasic.com [biobasic.com]

- 3. jpt.com [jpt.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Role of Phosphotyrosine Analogs in Advancing Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of phosphotyrosine (pTyr) analogs in contemporary peptide research. As key mediators of cellular signaling, the phosphorylation of tyrosine residues governs a vast array of physiological and pathological processes. Consequently, the ability to mimic and modulate these interactions with synthetic analogs has become a cornerstone of modern drug discovery and molecular biology. This document provides a comprehensive overview of pTyr analogs, their applications in studying protein-protein interactions, and detailed methodologies for their use in the laboratory.

Introduction to Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a fundamental post-translational modification that acts as a molecular switch, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis.[1] This dynamic process is tightly regulated by the interplay of protein tyrosine kinases (PTKs), which catalyze the transfer of a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[1] The resulting phosphotyrosine motifs serve as docking sites for proteins containing specialized recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[1][2] Dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer, diabetes, and inflammatory disorders, making them prime targets for therapeutic intervention.[1]

The Utility of Phosphotyrosine Analogs

The transient nature of the phosphate group on tyrosine, readily cleaved by phosphatases, presents a significant challenge for in vitro and in vivo studies. To overcome this limitation, researchers have developed a range of phosphotyrosine analogs that mimic the structure and charge of pTyr but are resistant to hydrolysis. These non-hydrolyzable analogs have become indispensable tools for:

-

Probing SH2 and PTB Domain Interactions: By incorporating pTyr analogs into synthetic peptides, researchers can create stable ligands to study the binding affinity and specificity of SH2 and PTB domains.[3]

-

Developing PTP Inhibitors: Peptides containing non-hydrolyzable pTyr analogs can act as competitive inhibitors of PTPs, serving as valuable tools for studying their function and as starting points for drug design.[4]

-

Investigating Signaling Pathways: The use of phosphatase-resistant peptides allows for the sustained activation or inhibition of specific signaling pathways, enabling a more detailed dissection of their downstream effects.

Types of Phosphotyrosine Analogs

A variety of pTyr analogs have been developed, each with distinct chemical properties. The most widely used class is the phosphonate-based analogs, where the labile P-O bond of the phosphate group is replaced with a more stable P-C bond.

| Analog Name | Abbreviation | Key Features |

| Phosphonomethyl-phenylalanine | Pmp | The phosphate ester oxygen is replaced by a methylene group. |

| Monofluoro-phosphonomethyl-phenylalanine | FPmp | A fluorine atom is added to the methylene bridge, increasing its acidity and mimicking the charge of the phosphate group more closely. |

| Difluoro-phosphonomethyl-phenylalanine | F2Pmp | Two fluorine atoms further enhance the electron-withdrawing properties, making it an excellent mimic of pTyr. |

| Carboxymethyl-phenylalanine | CMF | A non-phosphorylated analog that can serve as a stable mimic in certain contexts. |

Key Signaling Pathways Involving Phosphotyrosine

Two of the most extensively studied signaling pathways that rely on phosphotyrosine-mediated interactions are the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common driver of cancer.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[5] These newly formed phosphotyrosine sites serve as docking platforms for adaptor proteins like Grb2, which contains an SH2 domain.[5] Grb2 then recruits the guanine nucleotide exchange factor SOS, leading to the activation of the small GTPase Ras.[5] This initiates a downstream kinase cascade through Raf, MEK, and ERK, ultimately resulting in changes in gene expression that promote cell proliferation and survival.[5]

Insulin Receptor Signaling

The insulin receptor signaling pathway is central to the regulation of glucose homeostasis and metabolism.[2][6] Defects in this pathway are the underlying cause of type 2 diabetes.

Binding of insulin to its receptor triggers the autophosphorylation of the intracellular domain on tyrosine residues.[7] This creates docking sites for Insulin Receptor Substrate (IRS) proteins.[7] Phosphorylated IRS then recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn converts PIP2 to PIP3.[7] PIP3 acts as a second messenger to activate PDK1 and subsequently Akt.[7] Activated Akt mediates most of the metabolic actions of insulin, including the translocation of the glucose transporter GLUT4 to the cell surface and the promotion of glycogen synthesis.[6]

Quantitative Data on Phosphotyrosine Analog Interactions

The following tables summarize key quantitative data on the binding of pTyr analogs to SH2 domains and their inhibition of PTPs. This data is crucial for selecting the appropriate analog for a given research application.

Binding Affinities (Kd) of Phosphotyrosine Analogs to SH2 Domains

| SH2 Domain | Peptide Sequence | Analog | Kd (μM) | Reference |

| Src | pYEEI | pTyr | 0.23 | [8] |

| Src | pYEEI | F2Pmp | 0.45 | [8] |

| Grb2 | pYVNV | pTyr | 0.5 | [8] |

| Grb2 | pYVNV | F2Pmp | 1.1 | [8] |

| SHP2 (N-terminal) | pYVNV | pTyr | 1.2 | [8] |

| SHP2 (N-terminal) | pYVNV | F2Pmp | 2.5 | [8] |

Inhibition Constants (Ki) of Phosphotyrosine Analogs for PTPs

| PTP | Peptide Sequence | Analog | Ki (μM) | Reference |

| PTP1B | DADE(pY)L | pTyr | 7.8 | |

| PTP1B | DADE(F2Pmp)L | F2Pmp | 2.4 | |

| SHP-1 | DADE(pY)L | pTyr | 1.5 | |

| SHP-1 | DADE(F2Pmp)L | F2Pmp | 0.5 | |

| SHP-2 | DADE(pY)L | pTyr | 3.2 | |

| SHP-2 | DADE(F2Pmp)L | F2Pmp | 1.0 |

Experimental Protocols

Detailed methodologies for the synthesis and application of pTyr analog-containing peptides are provided below.

Solid-Phase Synthesis of Peptides Containing Phosphotyrosine Analogs

This protocol outlines the manual synthesis of a peptide containing a phosphotyrosine analog using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-protected phosphotyrosine analog (e.g., Fmoc-Phe(PO(OBzl)2)-OH)

-

Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

For the phosphotyrosine analog, use the appropriately protected building block (e.g., Fmoc-Phe(PO(OBzl)2)-OH).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

-

Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

SH2 Domain Binding Assay using Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to measure the binding affinity between a fluorescently labeled peptide and a protein.[9]

Materials:

-

Fluorescently labeled phosphopeptide (e.g., FITC-pYEEI)

-

Purified SH2 domain

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well black microplate

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Serial Dilutions: Prepare a serial dilution of the SH2 domain in the binding buffer.

-

Prepare Peptide Solution: Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (typically in the low nanomolar range).

-

Plate Setup:

-

Add a fixed volume of the fluorescently labeled peptide solution to each well of the 384-well plate.

-

Add an equal volume of the serially diluted SH2 domain to the wells.

-

Include control wells with only the labeled peptide (for minimum polarization) and wells with a high concentration of a known binding partner (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the SH2 domain concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This colorimetric assay measures the activity of a PTP by detecting the release of inorganic phosphate from a phosphopeptide substrate.

Materials:

-

Purified PTP enzyme (e.g., PTP1B)

-

Phosphopeptide substrate (e.g., DADEpYL)

-

PTP assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphotyrosine analog inhibitor

-

Malachite Green Phosphate Detection Kit

-

96-well clear microplate

-

Plate reader

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the pTyr analog inhibitor in the PTP assay buffer.

-

Enzyme and Substrate Preparation:

-

Dilute the PTP enzyme to the working concentration in the assay buffer.

-

Prepare the phosphopeptide substrate solution in the assay buffer.

-

-

Assay Setup:

-

Add the serially diluted inhibitor to the wells of the 96-well plate.

-

Add the PTP enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

-

Data Analysis:

-

Plot the absorbance as a function of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

Phosphotyrosine analogs are indispensable tools in modern peptide research, providing stable and reliable probes to dissect the intricate world of cellular signaling. By offering resistance to enzymatic degradation, these molecules have enabled researchers to overcome the inherent instability of the phosphotyrosine modification, leading to significant advances in our understanding of SH2 domain-mediated interactions and PTP function. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize these powerful reagents in their own investigations, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]

The Lynchpin for Cellular Inquiry: A Technical Guide to Pivaloyloxymethyl-Protected Phosphotyrosine

For Researchers, Scientists, and Drug Development Professionals

The transient and often low-abundance nature of protein tyrosine phosphorylation presents a significant challenge in dissecting its role in cellular signaling. Pivaloyloxymethyl (POM)-protected phosphotyrosine has emerged as a critical tool for overcoming the inherent limitations of studying phosphotyrosine-dependent processes. By masking the dianionic phosphate group, the POM moiety renders phosphotyrosine-containing molecules cell-permeable, enabling researchers to probe intracellular signaling pathways with unprecedented control. This technical guide provides an in-depth exploration of the key features of POM-protected phosphotyrosine, including its synthesis, mechanism of action, and application in experimental systems.

Core Features of POM-Protected Phosphotyrosine

The pivaloyloxymethyl protecting group is a prodrug strategy designed to enhance the lipophilicity and cell permeability of phosphotyrosine-containing peptides and small molecules. At physiological pH, the phosphate group of phosphotyrosine is doubly negatively charged, severely limiting its ability to cross the hydrophobic cell membrane. The POM group neutralizes this charge, facilitating passive diffusion into the cell.

Once inside the cell, the POM groups are rapidly cleaved by ubiquitous intracellular esterases, releasing the active, phosphorylated molecule. This intracellular unmasking ensures that the phosphotyrosine mimic can interact with its intended targets, such as SH2 domains of signaling proteins, thereby activating or inhibiting specific pathways. This approach has proven successful for delivering a variety of phosphate-containing molecules into cells.[1][2][3]

Key Advantages:

-

Enhanced Cell Permeability: The primary advantage of POM protection is the significant increase in cell membrane permeability, allowing for the study of intracellular phosphotyrosine signaling events.

-

Intracellular Activation: Cleavage by intracellular esterases ensures that the active phosphotyrosine is released at the site of action.

-

Broad Applicability: The POM prodrug strategy has been successfully applied to a range of phosphotyrosine-containing molecules, including inhibitors of specific signaling proteins like STAT3 and SOCS2.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the permeability and stability of POM-protected phosphonate/phosphate prodrugs. It is important to note that direct comparative data for POM-protected phosphotyrosine versus its unprotected counterpart is limited in the literature. The data presented here is for structurally related compounds and serves as a strong indicator of the efficacy of the POM prodrug strategy.

Table 1: Cell Permeability and Intracellular Concentration

| Compound | Cell Line | Incubation Time (hours) | Initial Concentration (µM) | Apparent Permeability Coefficient (Papp) (cm/s) | Intracellular Concentration of Active Drug (mM) | Reference |

| bis(POM)-PMEA | Caco-2 | 3 | 50 | 8.8% transport of total PMEA | ~1.2 | [4] |

| Propranolol (High Permeability Control) | Caco-2 | - | - | >20 x 10⁻⁶ | - | [5] |

| Atenolol (Low Permeability Control) | Caco-2 | - | - | <1 x 10⁻⁶ | - | [4] |

Table 2: Stability in Human Plasma

| Compound | Prodrug Moiety | Half-life (t½) in Human Serum/Plasma | Reference |

| Adefovir Dipivoxil | bis-POM | < 5 minutes | [3] |

| Tenofovir Dipivoxil | bis-POM | 14.8 hours (in dogs) | [6] |

| Aryl/Acyloxy Prodrug 13b | p-iPr phenyl ester and cyclohexyl acyloxyester | > 12 hours | [2] |

| bis(t-Bu-SATE)-PMEA | S-acyl-2-thioethyl (SATE) | > 50-fold increase compared to bis(POM) | [7] |

Experimental Protocols

Synthesis of a POM-Protected Phosphotyrosine Building Block

This section provides a representative, detailed protocol for the synthesis of a key building block for solid-phase peptide synthesis, Fmoc-Tyr(PO(OBzl)OPOM)-OH, based on established chemical principles for phosphoramidite and POM chemistry.

Objective: To synthesize Nα-Fmoc-O-[benzyl(pivaloyloxymethyl)phospho]-L-tyrosine for use in solid-phase peptide synthesis.

Materials:

-

Fmoc-Tyr-OH

-

Benzyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Chloromethyl pivalate (POM-Cl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Phosphitylation:

-

Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-Tetrazole (0.45 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl N,N-diisopropylphosphoramidite (1.1 equivalents) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Add m-CPBA (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phosphotriester.

-

-

POMylation:

-

Dissolve the crude phosphotriester (1 equivalent) and K₂CO₃ (1.5 equivalents) in anhydrous DMF.

-

Add chloromethyl pivalate (POM-Cl, 1.2 equivalents).

-

Heat the reaction to 60 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired product, Fmoc-Tyr(PO(OBzl)OPOM)-OH.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the use of CETSA to confirm the intracellular target engagement of a POM-protected phosphotyrosine inhibitor.

Objective: To determine if a POM-protected inhibitor stabilizes its target protein against thermal denaturation in intact cells.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

Opti-MEM or other serum-free medium

-

POM-protected phosphotyrosine inhibitor

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Apparatus for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for the target protein

-

Appropriate secondary antibody

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in culture plates and grow overnight.

-

The following day, treat the cells with the desired concentrations of the POM-protected inhibitor or DMSO vehicle control in serum-free medium.

-

Incubate for a sufficient time to allow for cell penetration and prodrug cleavage (e.g., 1-4 hours).

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control sample.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each supernatant.

-

Normalize the protein concentrations of all samples.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the band intensity as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, intracellular engagement.

-

In Vivo Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic properties of a POM-protected phosphotyrosine prodrug in a rodent model.

Objective: To determine the plasma concentration-time profile, bioavailability, and tissue distribution of a POM-protected phosphotyrosine prodrug and its active metabolite.

Materials:

-

Rodent model (e.g., mice or rats)

-

POM-protected phosphotyrosine prodrug

-

Vehicle for administration (e.g., a mixture of PEG400 and saline)

-

Dosing syringes and needles (for oral gavage and intravenous injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

-

Tissue homogenization equipment

Procedure:

-

Animal Dosing:

-

Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

-

Administer a single dose of the POM-protected prodrug to each animal. For the IV group, inject the drug into a tail vein. For the PO group, administer the drug via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma by centrifugation.

-

-

Tissue Collection (optional):

-

At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).

-

Homogenize the tissues for subsequent analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the intact prodrug and the active phosphotyrosine metabolite in plasma and tissue homogenates.

-

Analyze the collected samples.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the prodrug and its metabolite versus time for both IV and PO administration.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Analyze tissue homogenates to determine the tissue distribution of the prodrug and its metabolite.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where POM-protected phosphotyrosine can be applied, as well as a typical experimental workflow.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling cascade, a key target for POM-pTyr probes.

SOCS2-Mediated Protein Degradation

Caption: SOCS2 E3 ligase pathway, a process studied with POM-pTyr inhibitors.

Experimental Workflow for Using POM-Protected Phosphotyrosine

Caption: A typical workflow for investigating POM-protected phosphotyrosine.

Conclusion

Pivaloyloxymethyl-protected phosphotyrosine represents a powerful chemical tool that has significantly advanced our ability to study the intricate roles of tyrosine phosphorylation in cellular signaling. By providing a reliable method for introducing non-hydrolyzable phosphotyrosine mimics into the intracellular environment, the POM prodrug strategy enables researchers to dissect complex signaling networks, validate drug targets, and develop novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this invaluable technology in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, meticulously orchestrated by protein tyrosine kinases and phosphatases. The study of these pathways, and the development of therapeutics to modulate them, often requires sophisticated chemical tools. Pivaloyloxymethyl (POM)-protected amino acids, particularly Fmoc-Tyr(POMe)-OH, represent a promising strategy for creating cell-permeable prodrugs of phosphotyrosine-containing peptides. These prodrugs can effectively deliver phosphorylated substrates or inhibitors into cells, where endogenous esterases cleave the POM group, releasing the active phosphopeptide. This technical guide provides a comprehensive overview of the commercial landscape of related, protected tyrosine derivatives, a detailed theoretical protocol for the synthesis of the non-commercially available this compound, and its potential application in the context of receptor tyrosine kinase (RTK) signaling pathways.

Commercial Availability of O-Protected Fmoc-Tyrosine Derivatives

| Compound | Protecting Group | Key Features | Representative Suppliers |

| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Acid-labile (cleaved by TFA). Stable to piperidine. Widely used in Fmoc-SPPS. | Sigma-Aldrich, LifeTein, CEM Corporation |

| Fmoc-Tyr(Me)-OH | Methyl (Me) | Stable to TFA and piperidine. Requires strong acid (e.g., HBr/AcOH) for cleavage. | Sigma-Aldrich, Aapptec, Simson Pharma |

| Fmoc-Tyr(Et)-OH | Ethyl (Et) | Similar stability profile to the methyl ether. | Not as common, available from some specialized suppliers. |

| Fmoc-Tyr(Bzl)-OH | Benzyl (Bzl) | Cleaved by catalytic hydrogenation or strong acid (HF). Stable to TFA and piperidine. | Chem-Impex, Aapptec, P3 BioSystems |

| Fmoc-Tyr(PO(NMe2)2)-OH | Bis(dimethylamino)phosphinyl | Precursor for phosphotyrosine. The protecting group is removed with aqueous acid. | Sigma-Aldrich, Scientific Laboratory Supplies |

| Fmoc-Tyr(PO3H2)-OH | Phosphate | Directly incorporates phosphotyrosine. Can present solubility and coupling challenges. | Sapphire North America, Sigma-Aldrich, Iris Biotech |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

For projects requiring the specific attributes of the POM protecting group, such as enzymatic cleavage to generate a phosphotyrosine mimic intracellularly, custom synthesis of this compound is necessary. Several companies offer custom peptide synthesis services and may be able to synthesize this derivative upon request.[1][2][3][4][5]

Proposed Synthesis of this compound

The synthesis of this compound involves the protection of the phenolic hydroxyl group of Fmoc-L-tyrosine with a pivaloyloxymethyl group. This can be achieved by reacting the phenoxide of Fmoc-L-tyrosine with chloromethyl pivalate (POM-Cl). The following is a detailed, theoretical experimental protocol based on standard organic chemistry procedures for the O-alkylation of phenols.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fmoc-L-tyrosine (Fmoc-Tyr-OH)

-

Chloromethyl pivalate (POM-Cl)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Fmoc-L-tyrosine (1 equivalent).

-

Solvent and Base Addition: Dissolve the Fmoc-L-tyrosine in anhydrous DMF. Add anhydrous potassium carbonate or cesium carbonate (1.5-2.0 equivalents). The use of cesium carbonate may lead to higher yields due to the increased solubility of the cesium phenoxide intermediate.

-

Addition of Alkylating Agent: To the stirred suspension, add chloromethyl pivalate (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting Fmoc-L-tyrosine spot and the appearance of a new, less polar product spot. The reaction may take several hours to reach completion.

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Studying Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Their signaling cascades are initiated by the binding of an extracellular ligand, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.

A key example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. The use of POM-protected phosphotyrosine-containing peptides that mimic the docking sites on activated EGFR can be a powerful tool to study the recruitment and activation of specific downstream effectors. Once inside the cell, the POM groups are removed by cellular esterases, unveiling the phosphotyrosine residue and allowing it to interact with its target SH2 or PTB domain-containing proteins, thereby activating or inhibiting the signaling cascade.

References

Methodological & Application

Application Notes and Protocols for the Coupling of Fmoc-Tyr(POMe)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is critical to the overall yield and purity of the final peptide. The choice of coupling reagent is a key parameter that can significantly influence the success of a synthesis, particularly when incorporating amino acids with bulky or sensitive side-chain protecting groups. Fmoc-Tyr(POMe)-OH, a derivative of tyrosine where the phenolic hydroxyl group is protected by a pivaloyloxymethyl (POM) group, is utilized in the synthesis of peptide prodrugs. The POM group can be cleaved intracellularly by esterases to release the native phosphotyrosine, making it a valuable tool in studying phosphorylation-dependent signaling pathways.

The steric hindrance and potential electronic effects of the POM group can impact the kinetics and efficiency of the coupling reaction. Therefore, the selection of an appropriate coupling reagent and a well-defined protocol are paramount for achieving high coupling yields and minimizing side reactions. These application notes provide a summary of common coupling reagents and detailed protocols for their use with this compound, based on established methodologies in SPPS.

Data Presentation: Coupling Efficiency of this compound

| Coupling Reagent | Reagent Type | Typical Purity/Yield | Notes |

| HATU | Uronium Salt | >95% | Often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization. |

| HBTU | Uronium Salt | >90% | A widely used and effective coupling reagent, slightly less reactive than HATU but a reliable choice for most applications. |

| PyBOP | Phosphonium Salt | >90% | A robust coupling reagent, though its efficiency can sometimes be lower than uronium salts for particularly hindered amino acids. |

| DIC/HOBt | Carbodiimide | 85-95% | A cost-effective and widely used method. The efficiency can be sequence-dependent and may require longer reaction times or double coupling. |

Note: The purity and yield are estimates and can be highly dependent on the specific peptide sequence, resin, and reaction conditions. It is always recommended to perform a test coupling and monitor the reaction to optimize conditions for a specific synthesis.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a solid support. These protocols are based on standard Fmoc-SPPS procedures.

General Resin Preparation

-

Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Coupling Protocol using HATU

-

Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.

-

Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the prepared resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Coupling Protocol using HBTU

-

Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the prepared resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative test.

-

Washing: After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

Coupling Protocol using PyBOP

-

Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the prepared resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative test.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Coupling Protocol using DIC/HOBt

-

Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.

-

Coupling: Add the amino acid/HOBt solution to the prepared resin.

-

Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Note that the reaction may be slower than with onium salt reagents.

-

Monitoring: Monitor the reaction for completion using a qualitative test. Double coupling may be necessary.

-

Washing: After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

Mandatory Visualizations

Caption: General workflow for the coupling of this compound in SPPS.

Caption: Chemical activation pathway for amide bond formation in SPPS.

Application Notes and Protocols for the Deprotection of Dimethyl-Protected Phosphotyrosine

Audience: Researchers, scientists, and drug development professionals.